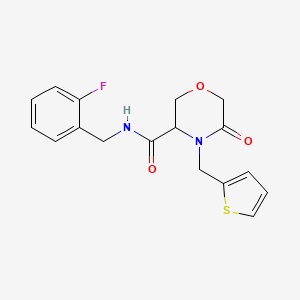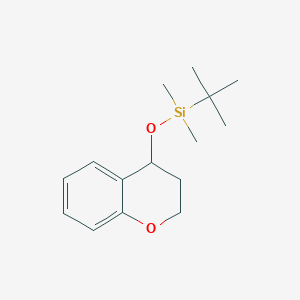
Ethyl 2-(5-bromo-2-methyl-1,3-thiazol-4-yl)acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 2-(5-bromo-2-methyl-1,3-thiazol-4-yl)acetate is a chemical compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a bromo substituent at the 5-position and a methyl group at the 2-position of the thiazole ring, along with an ethyl acetate group at the 4-position. Thiazole derivatives are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science .
作用机制
Target of Action
Ethyl 2-(5-bromo-2-methyl-1,3-thiazol-4-yl)acetate belongs to the class of thiazole derivatives . Thiazoles are found in many potent biologically active compounds, such as antimicrobial, antifungal, anti-inflammatory, antitumor, and antiviral drugs
Mode of Action
The mode of action of thiazole derivatives is diverse and depends on the specific compound and its targets . For instance, some thiazole derivatives have been reported to interact with DNA and topoisomerase II, resulting in DNA double-strand breaks and ultimately, cell death . .
Biochemical Pathways
Thiazole derivatives can affect various biochemical pathways depending on their specific targets . For example, some thiazole derivatives can inhibit the synthesis of certain proteins, disrupt cell division, or interfere with DNA replication
Result of Action
The result of a compound’s action depends on its mode of action and the biochemical pathways it affects. Some thiazole derivatives have been reported to have anti-inflammatory, analgesic, and cytotoxic activities . .
生化分析
Biochemical Properties
For instance, thiazoles are found in many potent biologically active compounds, such as sulfathiazole (an antimicrobial drug), Ritonavir (an antiretroviral drug), Abafungin (an antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drugs) .
Cellular Effects
Thiazoles have been reported to have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Molecular Mechanism
Thiazoles are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
准备方法
The synthesis of ethyl 2-(5-bromo-2-methyl-1,3-thiazol-4-yl)acetate typically involves the reaction of 2-bromo-1-(4-methyl-2-(methylamino)thiazol-5-yl)ethan-1-one with ethyl acetate in the presence of a base. The reaction conditions often include heating the mixture to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity of the compound .
化学反应分析
Ethyl 2-(5-bromo-2-methyl-1,3-thiazol-4-yl)acetate can undergo various chemical reactions, including:
Substitution Reactions: The bromo substituent at the 5-position can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The thiazole ring can be oxidized or reduced, leading to the formation of different derivatives with altered biological activities.
Condensation Reactions: The ethyl acetate group can participate in condensation reactions with various nucleophiles, forming new carbon-carbon or carbon-heteroatom bonds
Common reagents used in these reactions include bases (e.g., sodium hydroxide), oxidizing agents (e.g., hydrogen peroxide), and reducing agents (e.g., sodium borohydride). The major products formed from these reactions depend on the specific reagents and conditions used .
科学研究应用
Ethyl 2-(5-bromo-2-methyl-1,3-thiazol-4-yl)acetate has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of various biologically active compounds, including antimicrobial, antifungal, and anticancer agents.
Agriculture: Thiazole derivatives are used in the development of pesticides and herbicides due to their ability to inhibit the growth of harmful organisms.
Materials Science: The compound is used in the synthesis of advanced materials with specific properties, such as conductivity and fluorescence
相似化合物的比较
Ethyl 2-(5-bromo-2-methyl-1,3-thiazol-4-yl)acetate can be compared with other thiazole derivatives, such as:
Ethyl 2-(5-chloro-2-methyl-1,3-thiazol-4-yl)acetate: Similar structure but with a chloro substituent instead of a bromo substituent, leading to different reactivity and biological activity.
Ethyl 2-(5-methyl-2-methyl-1,3-thiazol-4-yl)acetate: Lacks the halogen substituent, resulting in different chemical properties and applications.
Ethyl 2-(5-bromo-2-ethyl-1,3-thiazol-4-yl)acetate: Contains an ethyl group at the 2-position instead of a methyl group, affecting its steric and electronic properties
属性
IUPAC Name |
ethyl 2-(5-bromo-2-methyl-1,3-thiazol-4-yl)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrNO2S/c1-3-12-7(11)4-6-8(9)13-5(2)10-6/h3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKOFEVBLDHQRRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=C(SC(=N1)C)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(2E)-3-(2H-1,3-benzodioxol-5-yl)-N-{[1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl]methyl}prop-2-enamide](/img/structure/B2772074.png)
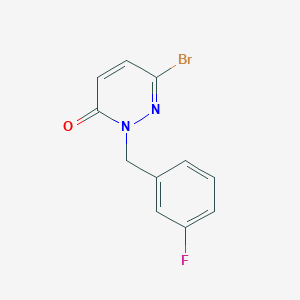
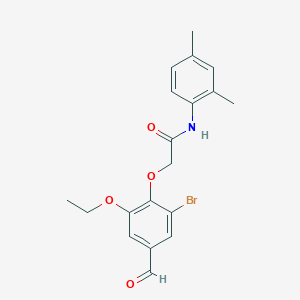
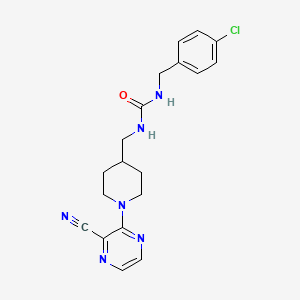

![N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2772086.png)
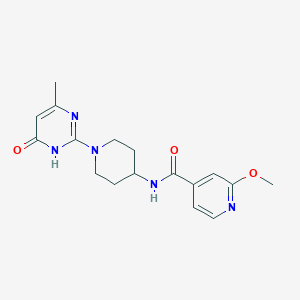
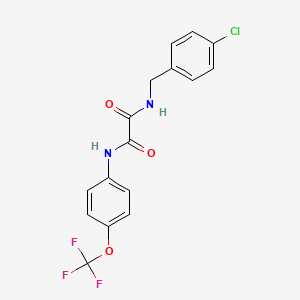
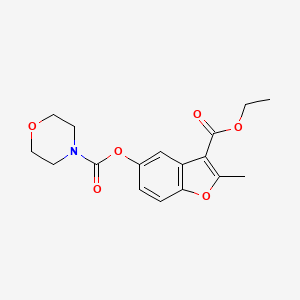
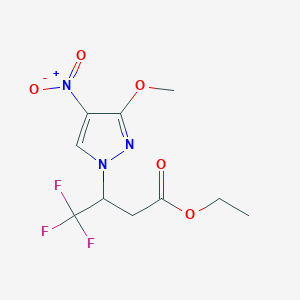
![3-(4-chlorobenzenesulfonyl)-6-ethoxy-1-[(4-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one](/img/structure/B2772091.png)
![methyl 3-[2-({[2-(methoxycarbonyl)-1-benzothiophen-3-yl]carbamoyl}methoxy)acetamido]-1-benzothiophene-2-carboxylate](/img/structure/B2772092.png)
